8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Description

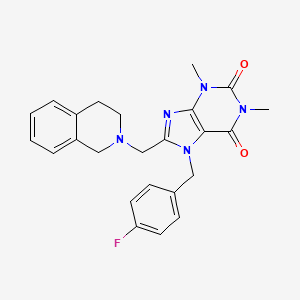

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a fascinating compound belonging to the family of purine derivatives. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. This specific compound is characterized by its complex structure, which includes both isoquinoline and purine moieties, making it an interesting subject for synthetic and pharmaceutical research.

Properties

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(13-16-7-9-19(25)10-8-16)20(26-22)15-29-12-11-17-5-3-4-6-18(17)14-29/h3-10H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHSGWNKFCGCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, chemists typically start with readily available starting materials and employ a series of steps involving condensation, alkylation, and cyclization reactions. Specific conditions, such as temperature, solvent, and catalysts, are chosen to optimize yields and purity.

Condensation: : A common starting point involves the condensation of 3,4-dihydroisoquinoline with an appropriate aldehyde to form a key intermediate.

Alkylation: : The intermediate is then subjected to alkylation using 4-fluorobenzyl bromide, introducing the fluorobenzyl group.

Cyclization: : Finally, cyclization reactions facilitate the formation of the purine ring structure, completing the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques, which provide improved control over reaction parameters and yield. Standard industrial equipment such as reactors, separators, and crystallizers are used to ensure the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Reduction: : Reduction reactions can be used to simplify the structure or modify certain functional groups.

Substitution: : Various substitution reactions can be performed to replace specific atoms or groups with alternative functionalities.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reagents: : Halides (e.g., NaCl) or nucleophiles (e.g., NaOH, NH3).

Major Products

The products formed from these reactions can vary significantly depending on the conditions and reagents used. Typically, oxidation products include quinones or hydroxylated derivatives, while reduction products might include amines or reduced hydrocarbons. Substitution reactions can yield a wide range of substituted purine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of derivatives related to the 3,4-dihydroisoquinoline scaffold has been extensively studied. The compound can be synthesized through various chemical reactions that involve the modification of existing isoquinoline derivatives. The Castagnoli–Cushman reaction is one method used to derive compounds from 3,4-dihydroisoquinoline structures, which have shown promising biological activities against several pathogens .

Structural Features

The compound features a purine core with several substituents that enhance its biological activity:

- Dihydroisoquinoline moiety : Known for its role in various biological activities.

- Fluorobenzyl group : This substitution is often associated with increased lipophilicity and improved receptor binding.

- Dimethyl groups : These can influence the compound's pharmacokinetic properties.

Neuropharmacology

Research indicates that compounds similar to 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may function as positive allosteric modulators of dopamine receptors. This property suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia. Specifically, these compounds may alleviate symptoms associated with cognitive impairment and motor dysfunction .

Antimicrobial Activity

The 3,4-dihydroisoquinoline derivatives have been evaluated for their antimicrobial properties. Some studies have reported enhanced efficacy against various phytopathogens, indicating that these compounds could be valuable in agricultural applications for disease management .

Cancer Research

There is emerging evidence suggesting that derivatives of this class may exhibit anticancer properties. The modulation of specific signaling pathways involved in cancer progression could be a therapeutic target for treatment strategies against non-small-cell lung carcinoma and ovarian cancer .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study examining the neuroprotective effects of similar compounds highlighted their ability to improve cognitive function in animal models of Parkinson's disease. The administration of these compounds resulted in significant improvements in motor skills and cognitive assessments compared to control groups .

Case Study: Antifungal Efficacy

In agricultural research, derivatives were tested for antifungal activity against several plant pathogens. Results indicated superior efficacy against certain fungi compared to traditional antifungal agents, suggesting potential for development into new agricultural treatments .

Mechanism of Action

The mechanism by which 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, modulating their activity through binding interactions. These interactions can trigger a cascade of biochemical events, ultimately leading to the observed biological effects.

Comparison with Similar Compounds

When compared to other purine derivatives, 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique structural features and functional groups. Similar compounds include:

Caffeine (1,3,7-trimethylxanthine): : A well-known stimulant with a simpler structure lacking the isoquinoline and fluorobenzyl groups.

Theobromine (3,7-dimethylxanthine): : Another stimulant with a less complex structure compared to our compound.

Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): : A drug used to improve blood flow, differing in the alkyl side chains and lacking the fluorobenzyl group.

The presence of the isoquinoline and fluorobenzyl groups in our compound potentially enhances its binding affinity and specificity for certain biological targets, making it a more potent and selective agent in various applications.

Biological Activity

The compound 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine and isoquinoline that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

- Purine Derivative : The purine core is known for its role in various biological processes, including energy transfer and signaling.

- Isoquinoline Moiety : This part of the molecule has been associated with neuroprotective and anticancer activities.

1. Antioxidant Activity

Research indicates that compounds containing isoquinoline structures exhibit significant antioxidant properties. The antioxidant activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including neurodegenerative disorders .

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease. Preliminary studies suggest that similar compounds have demonstrated IC50 values in the low micromolar range against AChE .

- Monoamine Oxidase (MAO) : The isoquinoline derivatives have also been reported to inhibit MAO-B, an enzyme implicated in the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine and other neurotransmitters in the brain .

3. Neuroprotective Effects

In vitro studies have indicated that derivatives similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress. For instance, compounds with the 3,4-dihydroisoquinoline structure have been shown to penetrate the blood-brain barrier (BBB) effectively while maintaining low toxicity levels in neuronal cell lines .

4. Anticancer Activity

The isoquinoline scaffold has been explored for its anticancer properties. Studies have demonstrated that certain derivatives exhibit antiproliferative effects on various cancer cell lines by inducing cell cycle arrest and apoptosis . The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

- Case Study 1 : A study involving a related isoquinoline derivative demonstrated a significant reduction in AChE activity in vitro with an IC50 value of 0.28 µM. The compound also showed no cytotoxic effects at concentrations below 12.5 µM on PC12 cells .

- Case Study 2 : Another investigation highlighted the ability of a purine-based derivative to inhibit MAO-B with an IC50 value as low as 0.0029 µM. This suggests a strong potential for treating neurodegenerative disorders through dual inhibition of AChE and MAO-B .

Pharmacological Implications

The biological activities exhibited by this compound suggest potential applications in:

- Neurodegenerative Diseases : As an AChE and MAO-B inhibitor, it may serve as a therapeutic agent for Alzheimer's disease.

- Cancer Therapy : Its antiproliferative properties indicate possible use in oncology.

Q & A

Q. What are the critical steps for synthesizing 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethylpurine-2,6-dione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

- Substitution reactions at the purine core (C8 and C7 positions) using nucleophilic agents like 3,4-dihydroisoquinoline derivatives and 4-fluorobenzyl halides.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize transition states .

- Temperature control : Reactions often require 60–80°C to balance yield and side-product formation.

- Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate alkylation without degrading sensitive functional groups.

Q. Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | 75–85% |

| Temperature | 70°C ± 5°C | Maximizes purity |

| Reaction Time | 12–16 hours | Reduces byproducts |

Key Reference : details analogous purine derivative synthesis, emphasizing solvent and temperature optimization .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- FTIR : Identifies carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and aromatic C-H bends near 750 cm⁻¹. For example, reports peaks at 1697 cm⁻¹ (purine-dione C=O) and 744 cm⁻¹ (C-F bend) .

- NMR : ¹H-NMR reveals methyl groups (δ 2.6–3.1 ppm) and aromatic protons (δ 7.0–7.5 ppm). ¹³C-NMR confirms quaternary carbons (e.g., C2, C6) near 150–160 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 444.91 for C₂₁H₁₈ClFN₄O₂S analogs) and fragmentation patterns validate substituent connectivity .

Q. What biological targets are hypothesized for this compound, and how can binding assays be designed?

Methodological Answer:

- Target Hypotheses : Structural analogs (e.g., ’s sulfanyl-purine derivatives) suggest adenosine receptor antagonism or phosphodiesterase inhibition.

- Assay Design :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

Methodological Answer:

- Systematic Substituent Variation : Compare analogs like 8-sulfanyl () and 8-(4-fluorobenzyl) () to isolate substituent effects.

- Key SAR Insights :

- C8 Modifications : Bulky groups (e.g., dihydroisoquinoline) enhance receptor selectivity but reduce solubility.

- C7 Fluorobenzyl : Electron-withdrawing groups (e.g., -F) improve metabolic stability but may alter binding kinetics.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against adenosine receptors .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

- Experimental Validation :

- logP Measurement : Shake-flask method with octanol/water partitioning (pH 7.4).

- Solubility : High-performance liquid chromatography (HPLC) quantification in PBS buffer.

- Data Reconciliation : Compare results with analogs (e.g., ’s logP ~2.1 for C₂₁H₁₈ClFN₄O₂S) to identify outliers due to crystallinity or impurities .

Q. What strategies improve metabolic stability in preclinical development?

Methodological Answer:

- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation of dihydroisoquinoline).

- Stabilization Tactics :

Q. How can in vivo efficacy studies be designed to validate therapeutic potential?

Methodological Answer:

- Animal Models : Use rodent models (e.g., Parkinson’s disease for adenosine receptor targets) with dose ranges derived from in vitro IC₅₀ values.

- Pharmacokinetic Parameters :

- T½ : Serial blood sampling for LC-MS/MS analysis.

- Bioavailability : Compare intravenous vs. oral administration.

- Control Groups : Include vehicle and benchmark compounds (e.g., theophylline for purine analogs) .

Q. What degradation pathways occur under accelerated stability testing, and how are they mitigated?

Methodological Answer:

- Forced Degradation Studies :

- Hydrolysis : Expose to 0.1M HCl/NaOH (40°C, 72 hours).

- Oxidation : Treat with 3% H₂O₂.

- Degradation Products : Monitor via UPLC-PDA-MS. Common pathways include:

- Dione Ring Oxidation : Forms quinone-like byproducts.

- N-Dealkylation : Loss of fluorobenzyl or dihydroisoquinoline groups.

- Mitigation : Lyophilization for long-term storage or antioxidant additives (e.g., ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.